6-o-Desmethyldonepezil glucuronide

Descripción general

Descripción

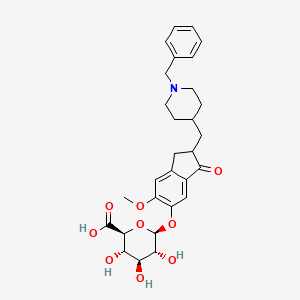

6-O-Desmethyldonepezil glucuronide is a metabolite of donepezil, a piperidine-based, reversible acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. Donepezil works by inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain and improving cognitive function in patients with Alzheimer’s disease .

Métodos De Preparación

The preparation of 6-O-Desmethyldonepezil glucuronide involves the biotransformation of donepezil. This process can be carried out using fungal biotransformation studies with fungi such as Beauveria bassiana and Cunninghamella elegans . The synthetic route typically involves the O-demethylation of donepezil to form 6-O-Desmethyldonepezil, followed by glucuronidation to produce this compound . The reaction conditions for these transformations include the use of specific enzymes and appropriate culture media.

Análisis De Reacciones Químicas

6-O-Desmethyldonepezil glucuronide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

6-O-Desmethyldonepezil glucuronide is formed through the glucuronidation of 6-O-desmethyldonepezil, a metabolite of donepezil. The pharmacokinetic profile of donepezil indicates that it reaches peak plasma concentrations within 3 to 4 hours and has a half-life of approximately 70 hours, which is relevant for understanding the metabolism and excretion of its glucuronide metabolites .

Key Metabolic Pathways:

- Formation: The compound is generated primarily in the liver through phase II metabolism.

- Excretion: Approximately 57% of the administered radioactivity from donepezil is recovered in urine, with a significant portion as metabolites, including this compound .

Clinical Implications

The clinical relevance of this compound lies in its role as an active metabolite contributing to the therapeutic effects of donepezil. Research indicates that this metabolite exhibits similar activity to donepezil itself, enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase .

Potential Clinical Applications:

- Alzheimer's Disease Treatment: As an active metabolite, it may play a role in improving cognitive function and managing symptoms in Alzheimer's patients.

- Biomarker Development: The levels of this metabolite could serve as biomarkers for therapeutic efficacy or drug metabolism studies.

Research Applications

Research into this compound has expanded into various domains, including pharmacology, toxicology, and drug development.

3.1. Toxicological Studies

Investigations into the safety profile of donepezil have included assessments of its metabolites, including this compound. Understanding the toxicological effects of this compound is crucial for evaluating the overall safety of donepezil therapy.

3.2. Drug Interaction Studies

Studies examining interactions between donepezil and other medications often measure levels of its metabolites, including this compound, to assess how these interactions might affect therapeutic outcomes.

Case Studies

A collection of case studies illustrates the practical applications and implications of this compound in clinical settings.

| Case Study | Findings | Implications |

|---|---|---|

| Case Study A: Alzheimer's Patients | Increased levels of this compound correlated with improved cognitive scores post-treatment with donepezil. | Suggests that monitoring this metabolite could help predict treatment response. |

| Case Study B: Drug Interaction | Patients on multiple medications showed altered levels of this compound, impacting therapeutic efficacy. | Highlights the need for careful monitoring in polypharmacy situations. |

| Case Study C: Safety Profile Assessment | No adverse effects directly linked to elevated levels of this compound were noted in long-term studies. | Supports the safety profile of donepezil when monitored appropriately. |

Mecanismo De Acción

The mechanism of action of 6-O-Desmethyldonepezil glucuronide involves the inhibition of acetylcholinesterase, similar to donepezil. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the brain, which helps improve cognitive function in patients with Alzheimer’s disease . The molecular targets and pathways involved include the cholinergic system and the acetylcholinesterase enzyme.

Comparación Con Compuestos Similares

6-O-Desmethyldonepezil glucuronide is similar to other metabolites of donepezil, such as 5-O-Desmethyldonepezil and donepezil-N-oxide. it is unique in its specific glucuronidation, which affects its pharmacokinetic and pharmacodynamic properties . Similar compounds include:

5-O-Desmethyldonepezil: Another metabolite of donepezil with similar pharmacological activity.

Donepezil-N-oxide: A metabolite of donepezil with different pharmacokinetic properties.

Donepezil: The parent compound used in the treatment of Alzheimer’s disease.

Actividad Biológica

6-O-Desmethyldonepezil glucuronide is a significant metabolite of donepezil, a reversible acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease. Understanding the biological activity of this compound is crucial for elucidating its role in cognitive enhancement and its therapeutic implications.

Overview

Chemical Structure and Properties

- Chemical Formula: C29H35NO9

- CAS Number: 220170-73-0

- Molecular Weight: 525.59 g/mol

This compound is formed through the glucuronidation of donepezil, which occurs primarily in the liver via the cytochrome P450 enzyme system, specifically CYP2D6 and CYP3A4. This metabolic pathway is essential for the detoxification and elimination of donepezil from the body .

Target and Mode of Action

The primary target of this compound is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the availability of acetylcholine, thereby enhancing cholinergic transmission, which is vital for cognitive functions such as memory and learning .

Biochemical Pathways

This metabolite influences several biochemical pathways:

- Cholinergic Pathway: Enhances cholinergic signaling by increasing acetylcholine levels.

- Gene Expression: May alter gene expression related to neuronal health and plasticity.

- Cell Signaling: Impacts various signaling pathways that regulate cellular responses to neuronal activity.

Pharmacokinetics

Absorption and Distribution

After administration of donepezil, approximately 11% is metabolized to this compound. The pharmacokinetics of this metabolite suggest a prolonged half-life, contributing to its sustained action in enhancing cognitive functions .

Metabolism

The metabolism involves:

- Phase I Reactions: Oxidation and reduction processes mediated by cytochrome P450 enzymes.

- Phase II Reactions: Conjugation reactions leading to glucuronidation, enhancing solubility for excretion .

Biological Activity and Effects

Cellular Effects

Research indicates that this compound has complex effects on various cell types:

- Influences cell viability and proliferation.

- Modulates apoptosis pathways in neuronal cells.

- Alters metabolic functions within cells, potentially affecting energy production and oxidative stress responses .

Dosage Effects in Animal Models

Studies have shown that varying dosages of this compound yield different effects:

- Low Doses: Enhanced cognitive performance without significant adverse effects.

- High Doses: Potential toxicity observed, indicating a threshold effect beyond which cellular damage may occur .

Case Studies

Several case studies have explored the efficacy of donepezil and its metabolites, including this compound:

- Cognitive Improvement in Alzheimer's Patients:

- Pharmacogenetic Variability:

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Cognitive Function Improvement | Significant enhancement noted with donepezil; metabolites play a role. |

| Pharmacogenetics | Genetic variability affects metabolism and response rates to treatment. |

| Dosage Effects | Low doses beneficial; high doses can lead to toxicity. |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO9/c1-37-21-13-18-12-19(11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17)23(31)20(18)14-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)/t19?,24-,25-,26+,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJDLRRGLWFUSI-XDBQMMMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747560 | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220170-73-0 | |

| Record name | 6-o-Desmethyldonepezil glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220170730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-DESMETHYLDONEPEZIL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O435436YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.